2-[(2-Methoxyphenyl)amino]acetohydrazide
Overview
Description
“2-[(2-Methoxyphenyl)amino]acetohydrazide” is a chemical compound with the CAS Number: 112255-65-9 . It has a molecular weight of 195.22 and its molecular formula is C9H13N3O2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “2-[(2-Methoxyphenyl)amino]acetohydrazide” is 1S/C9H13N3O2/c1-14-8-5-3-2-4-7 (8)11-6-9 (13)12-10/h2-5,11H,6,10H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-[(2-Methoxyphenyl)amino]acetohydrazide” is a powder that is stored at room temperature . It has a molecular weight of 195.22 and its molecular formula is C9H13N3O2 .Scientific Research Applications
Crystal Structure Analysis
The compound N′-[1-(4-Methoxyphenyl)ethylidene]acetohydrazide, a derivative of 2-[(2-Methoxyphenyl)amino]acetohydrazide, was prepared and analyzed for its molecular structure. It demonstrated normal bond lengths and angles, and in its crystal structure, adjacent molecules formed a centrosymmetric dimer through intermolecular N—H⋯O hydrogen bonding (Yu-Feng Li & F. Jian, 2008).
Synthesis of Novel Heterocyclic Compounds
2-[(2-Methoxyphenyl)amino]acetohydrazide derivatives have been synthesized for the exploration of their potential as lipase and α-glucosidase inhibitors. The studies involved comprehensive characterization of the compounds and screening for enzyme inhibition activities (O. Bekircan, S. Ülker, & E. Menteşe, 2015).
Investigation in Pharmacological Activities
Another study synthesized derivatives of 2-[(2-Methoxyphenyl)amino]acetohydrazide to test their anti-lipase, anti-α-glucosidase, and anti-mycobacterial activities. This involved a multi-step reaction process and resulted in compounds with significant potential in pharmacological applications (O. Bekircan, E. Menteşe, & Serdar Ulker, 2014).
Antioxidant and Anticancer Activities
Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, structurally related to 2-[(2-Methoxyphenyl)amino]acetohydrazide, were synthesized and analyzed for their antioxidant and anticancer activities. These compounds showed promising results in comparison to well-known antioxidants and exhibited cytotoxicity against certain cancer cell lines (I. Tumosienė et al., 2020).
Nonlinear Optical Properties
Hydrazones derived from 2-[(2-Methoxyphenyl)amino]acetohydrazide were studied for their nonlinear optical properties. These compounds demonstrated potential for applications in optical devices, like optical limiters and switches (K. Naseema et al., 2010).
Anticancer Evaluation
Another study focused on synthesizing and evaluating the anticancer potential of certain 2-[(2-Methoxyphenyl)amino]acetohydrazide derivatives. These compounds were tested against various cancer cell lines, revealing moderate activity in some instances (Salahuddin et al., 2014).
Anticonvulsant Activity
A series of new derivatives were synthesized to test their anticonvulsant activities. Some of these derivatives showed significant potential, highlighting their relevance in medicinal chemistry (B. N. P. Kumar, K. Mohana, & L. Mallesha, 2013).
Analgesic and Anti-inflammatory Activities
2-[(2-Methoxyphenyl)amino]acetohydrazide derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives exhibited potent effects in rodent models, suggesting their therapeutic potential (D. Dewangan et al., 2015).
N-acylhydrazones as Potential Ligands
A study synthesized N-acylhydrazones, related to 2-[(2-Methoxyphenyl)amino]acetohydrazide, to explore their potential as ligands for Cu2+. These compounds were characterized using various spectroscopic techniques and computational simulations (Dorian Polo-Cerón et al., 2021).
Cyclooxygenase Inhibitors
Indole derivatives of 2-[(2-Methoxyphenyl)amino]acetohydrazide were synthesized and evaluated for their cyclooxygenase inhibition activities. The study found significant anti-inflammatory activity in some compounds, suggesting their potential as COX inhibitors (M. A. Bhat et al., 2018).
1,3,4-Oxadiazole Derivatives for Anti-Inflammatory Studies
A series of derivatives were synthesized and evaluated for their anti-inflammatory properties. The study aimed to develop novel biologically active compounds with potential therapeutic applications (M. Somashekhar & R. Kotnal, 2019).
Safety And Hazards
properties
IUPAC Name |
2-(2-methoxyanilino)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-5-3-2-4-7(8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERMOGKUCTZFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenyl)amino]acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.